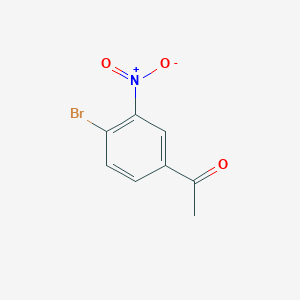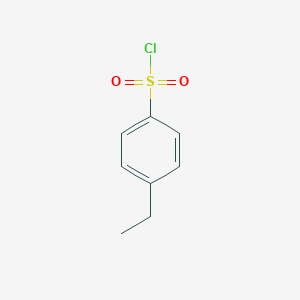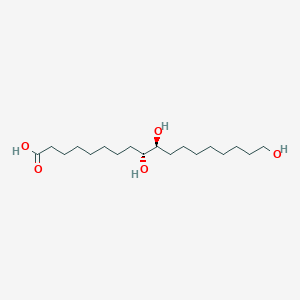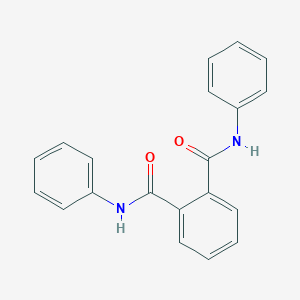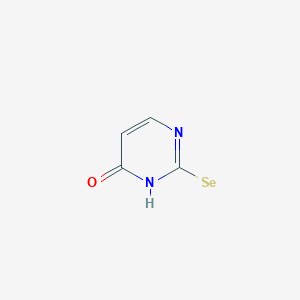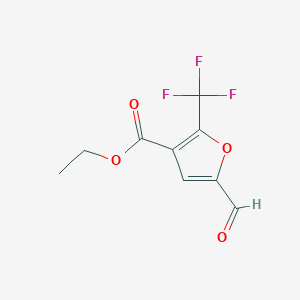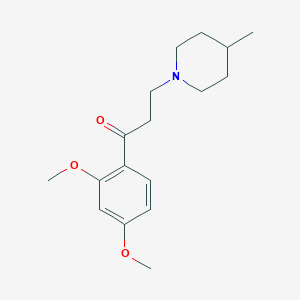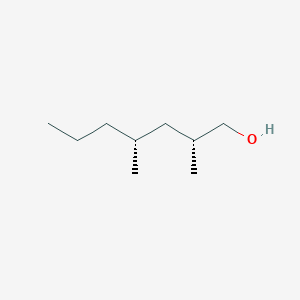
(2r,4r)-2,4-dimethylheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,4r)-2,4-dimethylheptan-1-ol is a chiral alcohol with the molecular formula C9H20O. This compound is characterized by its two chiral centers, which give it unique stereochemical properties. It is often used in various chemical and industrial applications due to its specific structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-2,4-dimethylheptan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process often requires precise control of reaction conditions, including temperature and solvent choice, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods utilize chiral catalysts and are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2r,4r)-2,4-dimethylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol to the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) is typical.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of halides or esters.
Scientific Research Applications
(2r,4r)-2,4-dimethylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemical effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavors due to its specific odor profile.
Mechanism of Action
The mechanism by which (2r,4r)-2,4-dimethylheptan-1-ol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or as a research tool.
Comparison with Similar Compounds
Similar Compounds
(S,S)-(-)-2,4-Dimethylheptan-1-ol: The enantiomer of (2r,4r)-2,4-dimethylheptan-1-ol, with opposite stereochemistry.
2,4-Dimethylhexan-1-ol: A structurally similar compound with one fewer carbon atom.
2,4-Dimethylpentan-1-ol: Another similar compound with two fewer carbon atoms.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high enantioselectivity, such as in the synthesis of chiral pharmaceuticals.
Properties
CAS No. |
18450-73-2 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
HVRFWRROUIDGQO-RKDXNWHRSA-N |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](C)CO |
SMILES |
CCCC(C)CC(C)CO |
Canonical SMILES |
CCCC(C)CC(C)CO |
| 110507-98-7 18450-73-2 |
|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


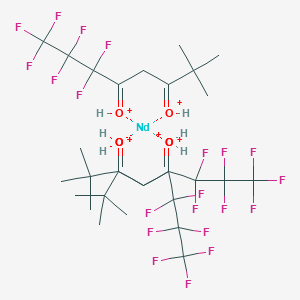
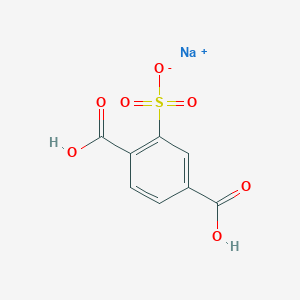
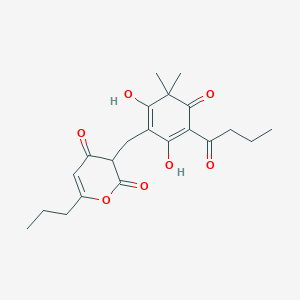

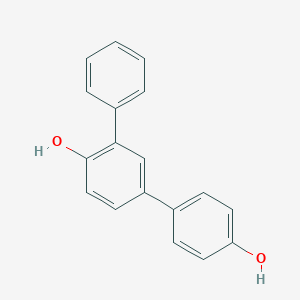
![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
